Cas no 2920239-36-5 ((2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid)

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid
- F98213
- (2S,4S)-1-TERT-BUTOXYCARBONYL-4-METHYL-AZETIDINE-2-CARBOXYLIC ACID
- 2920239-36-5
- (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid
-
- インチ: InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1
- InChIKey: SZFDJSLFSMVIOM-BQBZGAKWSA-N
- ほほえんだ: CC1CC(N1C(=O)OC(C)(C)C)C(=O)O
計算された属性
- せいみつぶんしりょう: 215.11575802g/mol
- どういたいしつりょう: 215.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHRL-250mg |
(2S,4S)-1-tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid |
2920239-36-5 | 97% | 250mg |
$1063.00 | 2023-12-15 | |
Aaron | AR02AHRL-100mg |
(2S,4S)-1-tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid |
2920239-36-5 | 97% | 100mg |
$798.00 | 2023-12-15 |
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid 関連文献
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acidに関する追加情報
(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2920239-36-5, known as (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of azetidine derivatives, which are four-membered ring structures with unique chemical and biological properties. The molecule's structure includes a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent, making it a valuable intermediate in the synthesis of complex molecules.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their potential as scaffolds for bioactive compounds. The (2S,4S) stereochemistry of this compound is particularly interesting, as it may influence its pharmacokinetic properties and interactions with biological targets. Researchers have explored its role in the development of peptide-based drugs, where the Boc group serves as a temporary protecting group during synthesis.
One of the most notable applications of (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid is in the synthesis of beta-lactam antibiotics. The azetidine ring structure is closely related to penicillin and cephalosporin cores, making this compound a promising candidate for antibiotic development. Recent advancements in asymmetric synthesis have enabled the efficient production of this enantiomerically pure compound, which is crucial for its use in pharmaceutical applications.
In addition to its role in antibiotic research, this compound has also been investigated for its potential in peptide cyclization reactions. The Boc group provides a convenient handle for controlling reactivity during these reactions, while the methyl substituent introduces steric effects that can modulate the resulting product's conformation. These properties make it a versatile building block in peptide chemistry.
From a synthetic perspective, the preparation of (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid involves multi-step processes that require precise stereocontrol. Techniques such as Sharpless asymmetric epoxidation and subsequent ring-opening reactions have been employed to achieve the desired stereochemistry. These methods not only ensure high yields but also maintain the integrity of the chiral centers during synthesis.
Recent studies have also focused on the computational modeling of this compound to predict its binding affinities to various protein targets. Molecular docking simulations have revealed potential interactions with enzymes involved in metabolic pathways, suggesting its role as a lead compound for drug discovery efforts.
In conclusion, (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid is a versatile and valuable molecule in organic and medicinal chemistry. Its unique structure, stereochemistry, and functional groups make it an essential intermediate in drug development and peptide synthesis. As research continues to uncover new applications and optimize synthetic routes for this compound, its significance in the field is expected to grow further.
2920239-36-5 ((2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid) 関連製品
- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)
- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)
- 42291-11-2(2-phenyl-1-(thiophen-2-yl)ethan-1-amine)
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)
- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)
- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)
- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)
- 1805433-05-9(Ethyl 2-cyano-6-(difluoromethyl)-4-nitropyridine-3-carboxylate)


